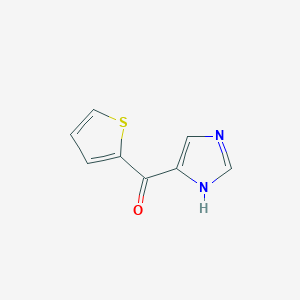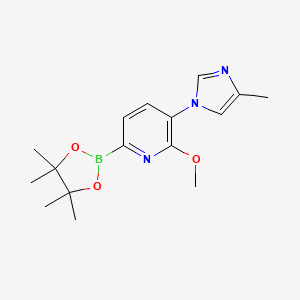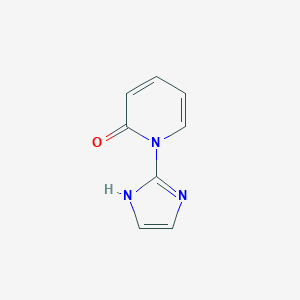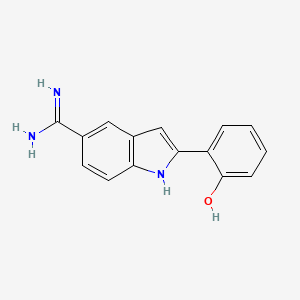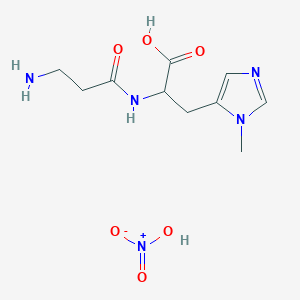
beta-Alanyl-3-methyl-L-histidine Nitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is naturally found in most animal tissues and is known for its potent antioxidant properties and ability to scavenge hydroxyl radicals . This compound is less potent than L-carnosine in inhibiting protein-protein crosslinking but still plays a significant role in muscle metabolism and antioxidant mechanisms .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
L-Anserine nitrate salt can be synthesized through the reaction of beta-alanine and 3-methyl-L-histidine in the presence of nitric acid. The reaction typically involves the following steps:
- Dissolving beta-alanine and 3-methyl-L-histidine in an appropriate solvent.
- Adding nitric acid to the solution to form the nitrate salt.
- Purifying the product through crystallization or other suitable methods .
Industrial Production Methods
Industrial production of L-Anserine nitrate salt follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale mixing of beta-alanine and 3-methyl-L-histidine.
- Controlled addition of nitric acid under specific temperature and pressure conditions.
- Continuous purification and crystallization to obtain high-purity L-Anserine nitrate salt .
Análisis De Reacciones Químicas
Types of Reactions
L-Anserine nitrate salt undergoes various chemical reactions, including:
Oxidation: It acts as an antioxidant, scavenging hydroxyl radicals.
Reduction: It can be reduced under specific conditions to form different derivatives.
Substitution: It can participate in substitution reactions with other compounds.
Common Reagents and Conditions
Oxidation: Typically involves reactive oxygen species or other oxidizing agents.
Reduction: Requires reducing agents such as sodium borohydride.
Substitution: Involves nucleophiles or electrophiles depending on the reaction.
Major Products Formed
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
L-Anserine nitrate salt has a wide range of scientific research applications:
Chemistry: Used as a model compound to study dipeptide behavior and reactions.
Biology: Investigated for its role in muscle metabolism and antioxidant mechanisms.
Medicine: Studied for its potential therapeutic effects in conditions like diabetes and hyperuricemia.
Industry: Used in the development of antioxidant formulations and supplements
Mecanismo De Acción
L-Anserine nitrate salt exerts its effects through several mechanisms:
Antioxidant Activity: Scavenges hydroxyl radicals and inhibits nonenzymatic protein glycation.
Urate-Lowering Effects: Inhibits xanthine oxidase activity, reducing uric acid production.
Gut Microbiota Modulation: Alters gut microbiota composition, enhancing its protective effects against hyperuricemia and renal inflammation
Comparación Con Compuestos Similares
L-Anserine nitrate salt is often compared with other similar compounds such as:
L-Carnosine: A dipeptide with similar antioxidant properties but more potent in inhibiting protein-protein crosslinking.
Beta-Alanine: A precursor in the synthesis of L-Anserine and L-Carnosine.
3-Methyl-L-Histidine: Another component of L-Anserine with distinct metabolic roles.
L-Anserine nitrate salt stands out due to its unique combination of antioxidant properties and its ability to modulate gut microbiota, making it a valuable compound in various scientific and industrial applications .
Propiedades
IUPAC Name |
2-(3-aminopropanoylamino)-3-(3-methylimidazol-4-yl)propanoic acid;nitric acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O3.HNO3/c1-14-6-12-5-7(14)4-8(10(16)17)13-9(15)2-3-11;2-1(3)4/h5-6,8H,2-4,11H2,1H3,(H,13,15)(H,16,17);(H,2,3,4) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLWOKAYJAHHSNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1CC(C(=O)O)NC(=O)CCN.[N+](=O)(O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-3-Amino-2-(1H-benzo[d]imidazol-2-yl)acrylonitrile](/img/structure/B12818523.png)
![(2R,3R,4R,5S)-2-((Benzoyloxy)methyl)-5-(4-oxo-3,4-dihydrothieno[3,4-d]pyrimidin-7-yl)tetrahydrofuran-3,4-diyl dibenzoate](/img/structure/B12818525.png)

![1-Bromo-6-fluorodibenzo[b,d]furan](/img/structure/B12818531.png)
![2-(1H-Benzo[d]imidazol-6-yl)propanoic acid](/img/structure/B12818534.png)

